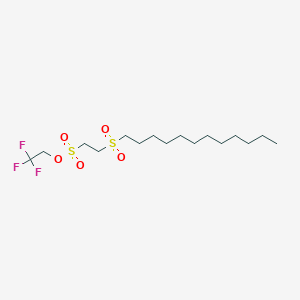
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is a chemical compound with the molecular formula C16H31F3O5S2 and a molecular weight of 424.53. This compound is characterized by the presence of trifluoroethyl and dodecylsulfonyl groups, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with dodecylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is cooled to -25°C, and the reagents are added slowly to ensure controlled reaction rates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoroethyl derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfides, respectively .
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate has several applications in scientific research:
Biology: The compound is used in the study of biological systems, where it can act as a probe for investigating enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate involves its interaction with molecular targets through its trifluoroethyl and dodecylsulfonyl groups. These groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their structure and function. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound shares the trifluoroethyl group but differs in the sulfonate moiety.
2,2,2-Trifluoroethyl methanesulfonate: Similar in structure but with a different sulfonate group.
Uniqueness
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is unique due to the presence of both trifluoroethyl and dodecylsulfonyl groups, which impart distinct chemical and physical properties.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 2-dodecylsulfonylethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31F3O5S2/c1-2-3-4-5-6-7-8-9-10-11-12-25(20,21)13-14-26(22,23)24-15-16(17,18)19/h2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBMDQQZLOAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31F3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)
![2,3-dimethoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride](/img/structure/B2891934.png)
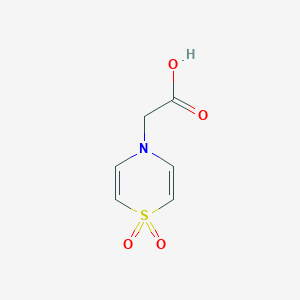
![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)
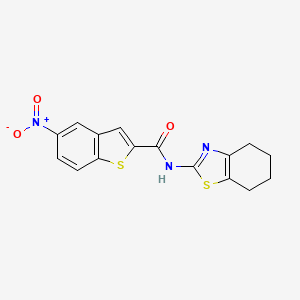
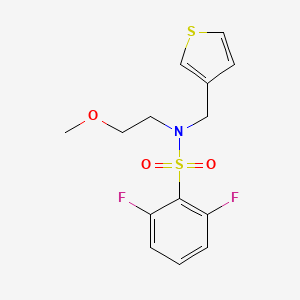
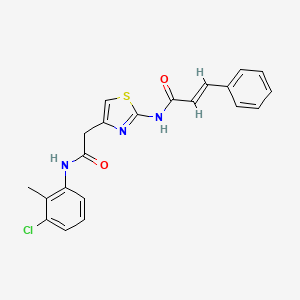
![1-(4-Methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2891944.png)
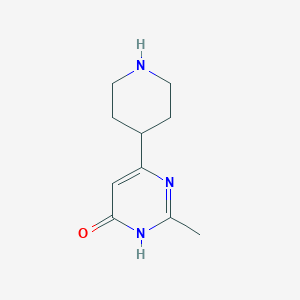
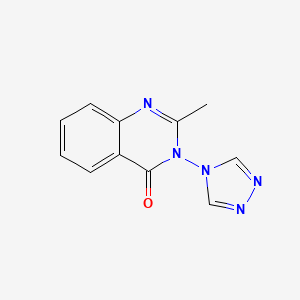
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2891950.png)
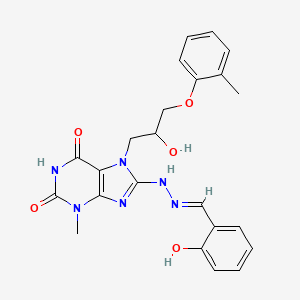
![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891953.png)
![(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2891954.png)
